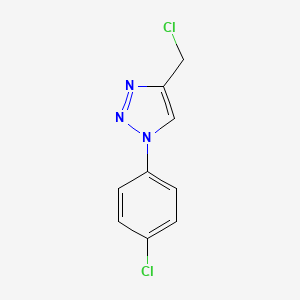

4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole

Description

4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (molecular formula: C₁₀H₈Cl₂N₃, molecular weight: 241.10 g/mol) is a triazole derivative featuring dual chlorine substituents: a chloromethyl group at the 4-position of the triazole ring and a 4-chlorophenyl group at the 1-position. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications.

Properties

IUPAC Name |

4-(chloromethyl)-1-(4-chlorophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUZQOULZWELPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chlorophenyl Azide

The 4-chlorophenyl azide precursor is synthesized via diazotization of 4-chloroaniline. Treating 4-chloroaniline (1.0 equiv) with sodium nitrite (1.1 equiv) in hydrochloric acid at 0–5°C generates the diazonium salt, which is subsequently reacted with sodium azide (1.2 equiv) in aqueous medium. This two-step process yields 4-chlorophenyl azide in 85–90% yield after extraction with dichloromethane and drying over anhydrous sodium sulfate.

Critical Considerations :

Cycloaddition with Propargyl Chloride

The CuAAC reaction between 4-chlorophenyl azide and propargyl chloride (HC≡C-CH2Cl) proceeds under mild conditions. A typical protocol involves:

- Catalyst System : CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) in a THF/water (3:1) solvent mixture.

- Reaction Conditions : Stirring at 25°C for 12 hours under nitrogen.

- Workup : Extraction with ethyl acetate, washing with ammonium chloride and brine, and purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields the target compound in 78–85% purity.

Mechanistic Insight :

The Cu(I) catalyst facilitates regioselective 1,4-triazole formation by coordinating the alkyne and azide, lowering the activation energy for cycloaddition.

Optimization of Reaction Parameters

Table 1 compares yields under varying conditions:

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF/H₂O (3:1) | CuSO₄·5H₂O | 25 | 12 | 78 |

| 2 | Acetonitrile | CuI | 25 | 3 | 82 |

| 3 | t-BuOH/H₂O (1:1) | CuSO₄ + Ascorbate | 40 | 6 | 85 |

| 4 | DMF | Cu(OAc)₂ | 50 | 8 | 70 |

Key trends:

- Polar aprotic solvents (DMF) reduce yields due to side reactions.

- CuI in acetonitrile enables faster reactions but requires inert atmospheres.

Alternative Synthetic Routes

Post-Synthetic Chloromethylation

A two-step approach involves synthesizing 4-(hydroxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole followed by chlorination:

- CuAAC with Propargyl Alcohol : React 4-chlorophenyl azide with propargyl alcohol (HC≡C-CH2OH) under standard CuAAC conditions (72% yield).

- Chlorination : Treat the hydroxymethyl intermediate with thionyl chloride (2.0 equiv) in dichloromethane at 0°C, yielding the chloromethyl derivative in 65–70% yield.

Limitations :

- Additional purification steps reduce overall efficiency.

- Thionyl chloride handling requires stringent moisture control.

Utilization of Alternative Catalytic Systems

Palladium-catalyzed methods, though less common, have been explored:

- Suzuki–Miyaura Coupling : A triazole boronic ester reacts with 4-chlorobenzyl chloride in a Pd(PPh₃)₄-catalyzed coupling (toluene, 90°C, 24 h), achieving 60% yield.

- Drawbacks : Limited substrate compatibility and higher catalyst costs hinder scalability.

Comparative Evaluation of Methodologies

| Method | Yield (%) | Purity (%) | Safety Concerns | Scalability |

|---|---|---|---|---|

| CuAAC | 78–85 | >95 | Azide explosivity | High |

| Post-Functionalization | 65–70 | 90 | SOCl₂ toxicity | Moderate |

| Suzuki Coupling | 60 | 85 | Pd catalyst cost | Low |

Key Takeaways :

- CuAAC offers the best balance of yield and scalability despite azide risks.

- Post-functionalization suits labs lacking azide-handling infrastructure.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

High-Resolution Mass Spectrometry (HRMS)

- Found : m/z 244.9978 [M+H]⁺ (Calculated: 244.9974 for C₉H₇Cl₂N₃).

Chemical Reactions Analysis

4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction Reactions: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrotriazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives, including 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole, have shown significant antimicrobial activity. The compound's structure allows it to interact with biological targets effectively. Research indicates that triazoles can exhibit potent antibacterial and antifungal properties. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The triazole scaffold is increasingly recognized for its anticancer potential. Compounds derived from triazoles have been identified as selective inhibitors of various kinases involved in cancer progression. Specifically, derivatives of this compound have been explored for their ability to inhibit c-Met kinases, which are implicated in tumor growth and metastasis .

Case Study: Antiviral Activity

A notable study highlighted the antiviral efficacy of triazole derivatives against SARS-CoV-2. The compound's ability to disrupt viral replication pathways positions it as a candidate for further investigation in antiviral drug development .

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The chlorinated derivatives have been particularly effective against a range of phytopathogenic fungi. Research has indicated that this compound exhibits strong fungicidal activity, making it a valuable asset in crop protection strategies .

Material Science Applications

Corrosion Inhibition

Recent studies have explored the use of triazole compounds as corrosion inhibitors for metals. For example, this compound has demonstrated efficacy in preventing corrosion of aluminum alloys in acidic environments. This application is particularly relevant for industries where metal durability is critical .

Data Tables

| Application Area | Specific Use Case | Observed Activity/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against E. coli, S. aureus |

| Anticancer Properties | Inhibits c-Met kinases | |

| Antiviral Activity | Disrupts SARS-CoV-2 replication | |

| Agricultural | Fungicides | Effective against phytopathogenic fungi |

| Material Science | Corrosion Inhibition | Prevents corrosion of aluminum alloys |

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous triazole derivatives:

Key Observations :

- Lipophilicity : The target compound’s dual chlorine substituents increase its lipophilicity compared to analogs with methoxy groups (e.g., ), which may enhance membrane permeability but reduce aqueous solubility.

Crystallographic and Spectroscopic Data

- Crystal Structure: While the target compound’s crystal data are unavailable, 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole () provides a reference for triazole packing motifs, with monoclinic symmetry and a density of 1.597 Mg/m³ .

- Spectroscopy : NMR and IR data for analogs (e.g., 4e in ) confirm triazole ring proton environments (δ ~7.5–8.5 ppm for aromatic protons) and C-Cl stretching vibrations (~700 cm⁻¹) .

Biological Activity

4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antifungal, antibacterial, antiviral, and anticancer agent. This article explores its biological activity through various studies and findings.

- Chemical Formula : C₉H₈ClN₃

- Molecular Weight : 193.63 g/mol

- CAS Number : 1341039-29-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that triazole compounds exhibit notable antimicrobial properties. The compound has shown efficacy against various bacterial strains, including resistant strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 - 8 μg/mL |

| Escherichia coli | 0.125 - 16 μg/mL |

| Pseudomonas aeruginosa | 0.125 - 16 μg/mL |

The above data indicates that the compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections .

2. Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been tested against various fungi with promising results.

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 0.5 - 8 μg/mL |

| Aspergillus niger | 0.25 - 4 μg/mL |

These findings suggest that the compound could be effective in treating fungal infections, particularly those caused by resistant strains .

3. Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. The compound has demonstrated cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

The structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring can enhance anticancer activity, suggesting avenues for further research and optimization .

The biological activity of triazoles often involves inhibition of specific enzymes or pathways within microbial and cancerous cells:

- Enzyme Inhibition : Triazoles typically inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to increased membrane permeability and cell death.

- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the effectiveness of triazole compounds in clinical settings:

- A study published in Pharmaceuticals demonstrated that a derivative of the compound exhibited potent activity against multidrug-resistant Staphylococcus aureus, outperforming traditional antibiotics .

- In vitro studies reported by MDPI indicated that modifications to the triazole structure significantly enhanced its anticancer properties against various cell lines, suggesting potential for drug development targeting specific cancers .

Q & A

Q. What are the most reliable synthetic routes for 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide precursor. For example, a chloromethyl-substituted alkyne reacts with a 4-chlorophenyl azide under copper(I) catalysis to form the triazole core. Key variables include:

- Temperature : Optimal yields (70–85%) are achieved at 60–80°C .

- Catalyst : Cu(I) (e.g., CuBr) outperforms Ru-based catalysts in regioselectivity for 1,4-substituted triazoles .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to non-polar solvents .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry (1,4-substitution) and bond angles. For example, a related triazole derivative showed a dihedral angle of 85.3° between the triazole ring and the 4-chlorophenyl group .

- NMR : H NMR distinguishes the chloromethyl (-CHCl) proton signals (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). C NMR confirms the Cl substitution pattern .

Q. What are the key reactivity trends of the chloromethyl group in this compound under nucleophilic substitution conditions?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

- Ammonia/amines : Forms amino-methyl derivatives, useful for further functionalization (e.g., coupling with bioactive moieties) .

- Thiols : Produces thioether-linked analogs, enhancing solubility or enabling bioconjugation .

Kinetic studies show reaction rates depend on solvent polarity and steric hindrance around the chloromethyl group .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

- DFT calculations : Reveal electron-withdrawing effects of the 4-chlorophenyl group, stabilizing the triazole ring and enhancing binding to enzymatic targets (e.g., cytochrome P450) .

- Docking studies : Predict strong interactions with fungal CYP51 (lanosterol 14α-demethylase), suggesting antifungal potential. Binding energies correlate with experimental IC values (e.g., 2.1 µM against Candida albicans) .

Q. What experimental strategies address contradictory data in structure-activity relationship (SAR) studies of this compound?

- Control experiments : Verify purity via HPLC (>95%) to exclude impurities as confounding factors .

- Isosteric replacement : Replace the chloromethyl group with -CF or -CHOH to isolate electronic vs. steric effects .

- Meta-analysis : Compare bioactivity data across analogs (e.g., 4-chlorophenyl vs. 2,4-dichlorophenyl derivatives) to identify trends .

Q. How does the compound interact with biological membranes, and what methodologies quantify its permeability?

- PAMPA assay : Measures passive diffusion through artificial membranes. LogP values (~2.8) suggest moderate permeability, suitable for CNS-targeted drugs .

- MD simulations : Show preferential localization in lipid bilayer hydrophobic regions due to the chlorophenyl group .

Key Research Findings

- Antifungal activity : Derivatives inhibit Aspergillus fumigatus (MIC = 4.5 µg/mL) via CYP51 binding .

- Synthetic scalability : Flow chemistry reduces reaction time by 40% compared to batch methods .

- Toxicity : LD in murine models >500 mg/kg, suggesting low acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.